molecular formula C16H13NS B2692583 2-(Benzylthio)quinoline CAS No. 116249-87-7

2-(Benzylthio)quinoline

Cat. No.: B2692583
CAS No.: 116249-87-7
M. Wt: 251.35
InChI Key: SVGSEZUHJSTFHU-UHFFFAOYSA-N
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Description

2-(Benzylthio)quinoline is a useful research compound. Its molecular formula is C16H13NS and its molecular weight is 251.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-16-11-10-14-8-4-5-9-15(14)17-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGSEZUHJSTFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116249-87-7
Record name 2-(BENZYLTHIO)QUINOLINE
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Foundational & Exploratory

Biological Activity of 2-(Benzylthio)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(benzylthio)quinoline derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological mechanisms.

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the quinoline ring with a flexible benzylthio linker.[1] While the quinoline core is historically significant for antimalarial activity (e.g., chloroquine), the S-benzylation at the C2 position unlocks distinct biological profiles.[1]

Recent research identifies this class as potent anticancer agents , specifically acting through caspase-3 mediated apoptosis and G2/M cell cycle arrest .[1] Furthermore, derivatives of this scaffold exhibit significant antimicrobial and antitubercular potential, often acting as inhibitors of DNA gyrase or specific kinases. This guide details the synthetic pathways, validated biological targets, and the molecular mechanisms driving their therapeutic efficacy.[1]

Chemical Foundation & Synthesis

Core Structure and Properties

The parent compound, This compound (CAS: 116249-87-7), consists of a quinoline heterocycle linked to a benzyl group via a sulfur atom at the C2 position.[2][3]

  • Molecular Formula: C₁₆H₁₃NS[1]

  • Molecular Weight: 251.35 g/mol [1]

  • Lipophilicity (LogP): ~4.5 (High membrane permeability)[1]

Synthetic Protocols

Two primary methodologies are employed to synthesize these derivatives. Both rely on nucleophilic substitution but differ in the starting material's oxidation state and leaving group availability.[1]

Protocol A: S-Alkylation of Quinoline-2-thiol (Standard)

This method is preferred for its high yield and mild conditions.[1]

  • Reagents: Quinoline-2-thiol (2-mercaptoquinoline), Benzyl bromide derivatives, Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Procedure:

    • Dissolve quinoline-2-thiol (1.0 eq) in anhydrous acetone.

    • Add anhydrous

      
       (1.5 eq) and stir for 30 minutes to generate the thiolate anion.
      
    • Add substituted benzyl bromide (1.1 eq) dropwise.[1]

    • Reflux for 3–6 hours.[1] Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Precipitate in ice-water, filter, and recrystallize from ethanol.

Protocol B: Nucleophilic Aromatic Substitution (

)

Used when starting from 2-chloroquinoline.[1]

  • Reagents: 2-Chloroquinoline, Benzyl mercaptan, Sodium Hydride (NaH), DMF.[1]

  • Procedure:

    • Suspend NaH (1.2 eq) in dry DMF at 0°C.

    • Add benzyl mercaptan (1.1 eq) slowly to form the sodium thiolate.[1]

    • Introduce 2-chloroquinoline and heat to 80–100°C for 4–8 hours.

Visualization: Synthetic Pathways

Synthesis Q_SH Quinoline-2-thiol Base K2CO3 / Acetone Q_SH->Base Bn_Br Benzyl Bromide (R-Ph-CH2-Br) Bn_Br->Base Target This compound Derivative Base->Target S-Alkylation (Method A) Q_Cl 2-Chloroquinoline NaH NaH / DMF Q_Cl->NaH Bn_SH Benzyl Mercaptan Bn_SH->NaH NaH->Target SNAr (Method B)

Caption: Dual synthetic pathways for accessing this compound derivatives via S-alkylation or Nucleophilic Aromatic Substitution.

Pharmacological Profiles & Mechanisms

Anticancer Activity

The most potent biological activity of this compound derivatives is observed in oncology, particularly against leukemia (HL-60) and colon cancer (HCT-116) cell lines.

  • Key Finding: Derivatives bearing a nitrone functionality on the quinoline ring (e.g., 2-benzylthioquinoline nitrones) have shown ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     values ranging from 0.45 to 0.91 µM , outperforming standard agents like doxorubicin in specific assays.[1]
    
  • Mechanism of Action (MOA):

    • NO Release: Certain derivatives act as nitric oxide (NO) donors.[1] High levels of intracellular NO disrupt mitochondrial potential.[1]

    • Caspase Activation: The mitochondrial stress triggers the release of Cytochrome C, activating Caspase-3 .[1]

    • Cell Cycle Arrest: Treatment leads to an accumulation of cells in the G2/M phase , preventing mitosis and forcing apoptosis.[1]

Antimicrobial & Antitubercular Activity

While less potent than their anticancer effects, these derivatives exhibit broad-spectrum antimicrobial properties.

  • Targets: DNA Gyrase (bacteria) and

    
    -demethylase (fungi).[1]
    
  • SAR Insight: Electron-withdrawing groups (Cl, F,

    
    ) at the para-position of the benzyl ring significantly enhance antibacterial activity against Gram-positive strains like S. aureus.[1]
    
Visualization: Anticancer Mechanism[1]

MOA Compound This compound Derivative CellEntry Cellular Uptake Compound->CellEntry G2M G2/M Phase Arrest Compound->G2M Tubulin Interaction? NO_Release Nitric Oxide (NO) Generation CellEntry->NO_Release Metabolic Activation Mito Mitochondrial Depolarization NO_Release->Mito Oxidative Stress Caspase Caspase-3 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for anticancer activity involving NO release, mitochondrial dysfunction, and cell cycle arrest.[4][5]

Structure-Activity Relationship (SAR)

The biological efficacy of this compound derivatives is tightly controlled by substitutions on the benzyl ring (Ring B) and the quinoline core (Ring A).[1]

RegionModificationEffect on Activity
Linker (S) Oxidation to Sulfone (

)
Generally decreases activity; the thioether (S) is optimal for flexibility and lipophilicity.[1]
Ring B (Benzyl) Para-F / Para-ClIncreases antimicrobial and anticancer potency due to metabolic stability and halogen bonding.[1]
Ring B (Benzyl) Para-OMe (Methoxy)Decreases potency in some cancer lines; reduces lipophilicity excessively.[1]
Ring A (C4) Nitrone / Oxime groupCritical for high anticancer potency (low µM

) and NO-releasing capability.[1]
Ring A (C6/C7) Methyl / MethoxyModerate effect; often used to fine-tune solubility rather than potency.[1]

Experimental Validation Protocols

MTT Cytotoxicity Assay

To evaluate anticancer potential.[1]

  • Seeding: Plate HCT-116 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Minimum Inhibitory Concentration (MIC)

To evaluate antimicrobial potential.

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Dilution: Perform two-fold serial dilutions of the this compound derivative in 96-well plates.

  • Incubation: Add bacterial inoculum and incubate at 37°C for 18–24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

References

  • Fouad, M. A., et al. (2019).[1] "Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities."[1] Bioorganic Chemistry.

  • Musiol, R. (2017).[1] "Structure-activity relationship studies of quinoline derivatives with potential anticancer activity." Current Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: this compound (CAS 116249-87-7)."[6] Merck KGaA.[1]

  • Detsi, A., et al. (2021).[1] "Quinoline derivatives: Synthesis and their biological activities." International Journal of Molecular Sciences. [1]

  • Marek, J., et al. (2013).[1] "Synthesis and antifungal activity of 3-(benzylthio)quinolinium salts." Bioorganic & Medicinal Chemistry Letters. (Note: Provides comparative SAR for the benzylthio-quinoline pharmacophore).[1]

Sources

2-(Benzylthio)quinoline CAS number and molecular weight data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Benzylthio)quinoline, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and spectroscopic characterization, and explores its putative role in the broader context of quinoline-based bioactive agents.

Core Chemical Identity

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle that forms the core structure of many biologically active compounds. The introduction of a benzylthio group at the 2-position of the quinoline ring significantly influences its physicochemical properties and potential biological activity.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
CAS Number 116249-87-7N/A
Molecular Formula C₁₆H₁₃NSN/A
Molecular Weight 251.35 g/mol N/A
Canonical SMILES C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2[1]
InChIKey SVGSEZUHJSTFHU-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloroquinoline with benzyl mercaptan.

Synthesis Workflow

The underlying principle of this synthesis is the displacement of the chloro group at the electron-deficient C2 position of the quinoline ring by a potent sulfur nucleophile, the thiolate anion, generated in situ from benzyl mercaptan.

Synthesis_Workflow cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Substitution Reaction reagent1 2-Chloroquinoline product This compound reagent1->product reagent2 Benzyl Mercaptan (C₆H₅CH₂SH) intermediate Benzylthiolate Anion (C₆H₅CH₂S⁻) reagent2->intermediate base Base (e.g., NaH, K₂CO₃) reaction_step1 Deprotonation solvent Solvent (e.g., DMF, DMSO) reaction_step2 Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions.[2]

Materials:

  • 2-Chloroquinoline

  • Benzyl mercaptan[3]

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-chloroquinoline (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Slowly add benzyl mercaptan (1.1 eq) to the reaction mixture at room temperature. The use of a base is crucial as it deprotonates the thiol group of benzyl mercaptan to generate the more nucleophilic benzylthiolate anion.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons of the quinoline and benzyl rings are expected in the range of δ 7.0-8.5 ppm. A characteristic singlet for the methylene (-CH₂-) protons of the benzyl group should appear around δ 4.0-4.5 ppm.[4][5]
¹³C NMR Aromatic carbons will resonate in the region of δ 120-150 ppm. The methylene carbon is anticipated around δ 35-45 ppm.[5][6]
FT-IR Characteristic peaks for C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (1500-1600 cm⁻¹), and C-S stretching (600-800 cm⁻¹).[7][8][9]
Mass Spec. The molecular ion peak [M]⁺ is expected at m/z 251. Common fragmentation patterns may include the loss of the benzyl group or cleavage of the thioether bond.[1][10][11][12]

Potential Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[13] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[13][14]

Anticancer Potential

Numerous quinoline derivatives have been investigated for their anticancer properties.[13][15][16][17][18] The mechanisms of action are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of cell signaling pathways. The introduction of a lipophilic benzylthio group to the quinoline core in this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. The emergence of drug-resistant pathogens has spurred the development of new antimicrobial agents, and quinoline derivatives continue to be a promising area of research.[19][20][21][22] The sulfur atom in the thioether linkage of this compound could potentially interact with microbial enzymes or other cellular components, contributing to its antimicrobial effects.

Future Directions

Further research is warranted to fully elucidate the biological potential of this compound. Key areas for future investigation include:

  • Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to evaluate its anticancer and antimicrobial activities against a broad range of cell lines and pathogens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues with modifications to both the quinoline and benzyl moieties will provide valuable insights into the structural requirements for optimal activity.

References

  • US5001271A - Synthesis of benzyl mercaptan - Google Patents. (n.d.).
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. Retrieved February 4, 2026, from [Link]

  • This compound (C16H13NS) - PubChemLite. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved February 4, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 4, 2026, from [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Retrieved February 4, 2026, from [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents - SciSpace. (2019). Retrieved February 4, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). Retrieved February 4, 2026, from [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, - Semantic Scholar. (2024). Retrieved February 4, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 4, 2026, from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved February 4, 2026, from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023). Retrieved February 4, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. Retrieved February 4, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 4, 2026, from [Link]

  • 3-Benzyl-quinoline-2-thiol | C16H13NS | CID 1440303 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

The Ascendant Role of Sulfur in Quinoline Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, yielding a multitude of therapeutic agents.[1] Its rigid, planar structure and versatile functionalization potential make it an ideal framework for interacting with biological targets.[1][2] The introduction of sulfur-containing moieties onto this scaffold has emerged as a powerful strategy in drug design, significantly modulating the physicochemical properties and biological activities of the parent quinoline. This guide provides an in-depth exploration of sulfur-substituted quinoline scaffolds, from their synthesis to their therapeutic applications, with a focus on the causal relationships that drive their efficacy.

The Strategic Incorporation of Sulfur: Enhancing Pharmacological Profiles

Sulfur's unique electronic properties, including its ability to exist in various oxidation states (thioether, sulfoxide, sulfone) and to form hydrogen bonds, make it a valuable tool for fine-tuning the lipophilicity, metabolic stability, and target-binding interactions of quinoline-based drug candidates.[3][4] The strategic placement of sulfur-containing functional groups can lead to enhanced potency, selectivity, and an altered spectrum of biological activity.[5]

Synthetic Strategies for Sulfur-Substituted Quinolines

The synthesis of sulfur-substituted quinolines can be broadly categorized into two main approaches: the construction of the quinoline ring from sulfur-containing precursors or the introduction of sulfur functionalities onto a pre-formed quinoline core.

Synthesis of Quinoline Sulfonamides

Quinoline sulfonamides are a prominent class of sulfur-substituted quinolines with a wide range of biological activities.[6][7] A common and efficient route to these compounds involves the preparation of a quinoline sulfonyl chloride intermediate, followed by reaction with a diverse range of amines.

This protocol outlines a robust method for the synthesis of the key intermediate, quinoline-8-sulfonyl chloride.[3]

Materials:

  • Quinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice bath

  • Magnetic stirrer

  • Reaction flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

  • Charge a reaction flask with chlorosulfonic acid (6.6 equivalents) and cool it in an ice bath under a nitrogen atmosphere.

  • Slowly add quinoline (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring.

  • After the addition is complete, gradually raise the temperature to 140°C and maintain it for 10 hours.

  • Cool the reaction mixture to 40°C and cautiously add thionyl chloride (2.1 equivalents).

  • Heat the mixture to 70°C and stir for an additional 4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield quinoline-8-sulfonyl chloride.

G Quinoline Quinoline Reaction Mixture Reaction Mixture Quinoline->Reaction Mixture 1. Add to Chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_acid->Reaction Mixture 2. Heat (140°C) Thionyl_chloride Thionyl Chloride (SOCl2) Quinoline_8_sulfonyl_chloride Quinoline-8-sulfonyl Chloride Sulfonated Intermediate Sulfonated Intermediate Reaction Mixture->Sulfonated Intermediate Sulfonated Intermediate->Quinoline_8_sulfonyl_chloride 3. React with Thionyl Chloride

Caption: Synthesis of Quinoline-8-sulfonyl Chloride.

This protocol describes the general procedure for the synthesis of N-aryl-quinoline-8-sulfonamides from the corresponding sulfonyl chloride.[1]

Materials:

  • Quinoline-8-sulfonyl chloride

  • Substituted aniline

  • Pyridine (as solvent and base)

  • Stirring apparatus

Procedure:

  • Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in pyridine.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-quinoline-8-sulfonamide.

Synthesis of Quinolinyl Thioethers and Sulfones

Quinolinyl thioethers and their oxidized counterparts, sulfones, represent another important class of sulfur-containing quinolines. A common synthetic route involves the nucleophilic substitution of a haloquinoline with a thiol, followed by oxidation.[8]

Materials:

  • 2-Chloroquinoline

  • Aryl thiol

  • Sodium hydroxide

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve sodium hydroxide (1.1 equivalents) in ethanol.

  • Add the aryl thiol (1 equivalent) to the ethanolic sodium hydroxide solution and stir for 15 minutes.

  • Add 2-chloroquinoline (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the 2-(arylthio)quinoline.

Materials:

  • 2-(Arylthio)quinoline

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Stirring apparatus

Procedure:

  • Dissolve the 2-(arylthio)quinoline (1 equivalent) in glacial acetic acid.

  • Add hydrogen peroxide (30%, 3-5 equivalents) dropwise to the solution while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to yield the 2-(arylsulfonyl)quinoline.[8]

G Haloquinoline Haloquinoline Thioether Quinolinyl Thioether Haloquinoline->Thioether Nucleophilic Substitution Thiol Thiol (R-SH) Thiol->Thioether Sulfone Quinolinyl Sulfone Thioether->Sulfone Oxidation Oxidizing_agent Oxidizing Agent (e.g., H2O2) Oxidizing_agent->Sulfone

Caption: Synthesis of Quinolinyl Thioethers and Sulfones.

Biological Activities of Sulfur-Substituted Quinolines

The incorporation of sulfur-containing functional groups has been shown to endow quinoline scaffolds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Sulfur-substituted quinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms.[9][10]

  • Kinase Inhibition: Many quinoline-based anticancer drugs target protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The sulfonamide group, for instance, can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase active site.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[10]

  • Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair. Quinoline scaffolds can intercalate into DNA or bind to the topoisomerase-DNA complex, inhibiting its function and leading to cell death.[9]

  • Induction of Apoptosis: Sulfur-substituted quinolines can trigger programmed cell death through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[10][11] One study on an 8-hydroxyquinoline-5-sulfonamide derivative showed it increased the transcriptional activity of p53 and p21, and altered the expression of BAX and BCL-2 genes in cancer cell lines.[8][11]

The following table summarizes the in vitro anticancer activity of selected sulfur-substituted quinoline derivatives.

Compound IDSulfur MoietyCancer Cell LineIC50 (µM)Reference
3c 8-hydroxy-5-sulfonamideC-32 (Amelanotic melanoma)Comparable to cisplatin[8][11]
3c 8-hydroxy-5-sulfonamideMDA-MB-231 (Breast adenocarcinoma)Comparable to doxorubicin[8][11]
3c 8-hydroxy-5-sulfonamideA549 (Lung adenocarcinoma)Comparable to cisplatin[8][11]

Note: Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. The study noted that the unsubstituted phenolic group at position 8 is a key structural fragment for biological activity.[8][11]

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Sulfur-Substituted Quinolines Compound_treatment Treatment with Test Compounds Synthesis->Compound_treatment Cell_culture Cancer Cell Culture Cell_culture->Compound_treatment MTT_assay MTT Assay for Cell Viability Compound_treatment->MTT_assay IC50 IC50 Determination MTT_assay->IC50 Target_ID Target Identification (e.g., Kinase Assays) IC50->Target_ID Pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) Target_ID->Pathway_analysis

Caption: Workflow for Anticancer Drug Discovery.

Antimicrobial Activity

Sulfur-substituted quinolines have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[6][7][13]

The antimicrobial mechanism of quinoline sulfonamides is often attributed to the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[7] This inhibition disrupts the production of DNA and other vital cellular components, leading to bacteriostasis. Other sulfur-containing quinolines may exert their effects by disrupting the bacterial cell membrane or inhibiting other crucial enzymes.

The following table presents the minimum inhibitory concentration (MIC) values for selected sulfur-substituted quinoline derivatives against various microbial strains.

Compound IDSulfur MoietyMicrobial StrainMIC (µg/mL)Reference
4d 3-benzylthio-quinolinium saltStaphylococcus aureus0.5 - 1[14]
4f 3-benzoylthio-quinolinium saltStaphylococcus aureus0.5 - 1[14]
3l 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamideEscherichia coli7.812[7]
3l 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamideCandida albicans31.125[7]

Note: The activity of compounds 4d and 4f was comparable to that of ciprofloxacin.[14]

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.[15][16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Test compounds (serially diluted)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of sulfur-substituted quinolines and their biological activity is crucial for rational drug design.[17][18]

  • Position of the Sulfur Moiety: The position of the sulfur-containing substituent on the quinoline ring can significantly impact activity. For example, substitution at the 8-position has been shown to be important for the anticancer activity of some sulfonamide derivatives.[8][11]

  • Nature of the Sulfur Functional Group: The oxidation state of the sulfur atom (thioether, sulfoxide, sulfone) can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby affecting its biological activity.[5]

  • Substituents on the Sulfur Moiety: The nature of the groups attached to the sulfur atom (e.g., aryl, alkyl groups on a sulfonamide or thioether) can modulate the compound's steric and electronic properties, leading to changes in target binding affinity and selectivity.

Conclusion and Future Directions

The incorporation of sulfur into the quinoline scaffold is a validated and highly effective strategy for the development of novel therapeutic agents. The versatility of sulfur chemistry allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. The compelling anticancer and antimicrobial activities of sulfur-substituted quinolines warrant further investigation. Future research should focus on:

  • Exploring Diverse Sulfur Functionalities: Investigating a wider range of sulfur-containing groups beyond sulfonamides and simple thioethers.

  • Elucidating Detailed Mechanisms of Action: Utilizing advanced techniques to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to guide the design of more potent and selective analogs.[19][20][21]

  • In Vivo Efficacy and Safety Studies: Progressing promising lead compounds into preclinical and clinical development.

This guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and promising field of sulfur-substituted quinoline scaffolds.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(benzylthio)quinoline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(benzylthio)quinoline, a valuable scaffold in medicinal chemistry. The protocol is centered on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for forming carbon-sulfur bonds on heteroaromatic systems. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development who require a reliable method for accessing quinoline thioether derivatives.

Introduction and Scientific Rationale

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline ring is a key strategy for modulating these activities and developing new chemical entities. The introduction of a thioether linkage, specifically at the C2 position, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The synthesis of this compound is efficiently achieved by reacting 2-chloroquinoline with benzyl mercaptan (also known as phenylmethanethiol). This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The key to this reaction's success lies in the electronic properties of the quinoline ring. The ring nitrogen atom acts as a powerful electron-withdrawing group, which reduces the electron density at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[3] The chloride atom at the C2 position serves as an effective leaving group, facilitating the substitution.

Reaction Mechanism: The SNAr Pathway

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence.[4] While some SNAr reactions may proceed through a concerted mechanism, the addition-elimination pathway is a well-established model for this class of transformation.

  • Nucleophile Activation: The reaction is initiated by the deprotonation of benzyl mercaptan (pKa ≈ 9.4) by a suitable base (e.g., sodium hydroxide) to form the more potent nucleophile, the benzylthiolate anion.

  • Nucleophilic Attack: The electron-rich benzylthiolate anion attacks the electrophilic C2 carbon of the 2-chloroquinoline ring. This step breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom.

  • Elimination and Aromatization: The aromaticity of the ring is restored in the final, rapid step, where the leaving group (chloride ion) is expelled from the Meisenheimer complex, yielding the stable this compound product.

SNAr_Mechanism cluster_reactants Step 1: Nucleophile Activation cluster_reaction Step 2 & 3: Addition-Elimination R1 Benzyl Mercaptan (BnSH) Nuc Benzylthiolate (BnS⁻) R1->Nuc Deprotonation Base Base (e.g., NaOH) R2 2-Chloroquinoline Nuc->R2 Attacks Substrate MC Meisenheimer Complex (Intermediate) R2->MC Nucleophilic Attack (Addition) Prod This compound (Product) MC->Prod Leaving Group Expulsion (Elimination)

Caption: The SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol has been optimized for a laboratory scale synthesis. All operations involving benzyl mercaptan should be conducted in a well-ventilated fume hood due to its strong, unpleasant odor.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
2-Chloroquinoline163.61612-62-4Irritant, handle with care.
Benzyl Mercaptan124.20100-53-8Pungent odor, toxic.[5]
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive.
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous grade recommended.
Ethyl Acetate (EtOAc)88.11141-78-6For extraction.
Brine (Saturated NaCl)--For washing.
Anhydrous MgSO₄ or Na₂SO₄--For drying.
Equipment
Round-bottom flask (100 mL)Two-necked, oven-dried.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with controller
Nitrogen/Argon gas inletFor inert atmosphere.
Separatory funnel (250 mL)
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
  • Setup: Assemble a 100 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-chloroquinoline (1.64 g, 10.0 mmol, 1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, 30 mL). Begin stirring to dissolve the solid.

  • Nucleophile Generation: In a separate beaker, dissolve sodium hydroxide (0.44 g, 11.0 mmol, 1.1 equiv.) in a minimal amount of water (~2 mL). Carefully add benzyl mercaptan (1.31 mL, 1.37 g, 11.0 mmol, 1.1 equiv.) to the NaOH solution and stir for 5 minutes. This pre-formation of the thiolate is crucial for efficient reaction.

  • Reaction Initiation: Using a syringe, add the freshly prepared sodium benzylthiolate solution dropwise to the stirred solution of 2-chloroquinoline in the reaction flask at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate = 4:1). The reaction is typically complete within 3-5 hours. A new spot corresponding to the product should appear, and the starting material spot should diminish.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them twice with brine (2 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product will be a yellow to brown oil or solid.

    • Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a pale yellow crystalline solid.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify it using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis). The expected yield is typically in the range of 85-95%.

Visualization of Experimental Workflow

Workflow A 1. Dissolve 2-Chloroquinoline in DMF C 3. Combine Reactants in Flask A->C B 2. Prepare Sodium Benzylthiolate (BnSH + NaOH) B->C D 4. Heat Reaction (80-90 °C, 3-5h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (Water Quench & EtOAc Extraction) E->F Reaction Complete G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Recrystallization or Chromatography) H->I J 10. Characterize (NMR, MS, MP) I->J K Final Product: This compound J->K

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile. 2. Insufficient temperature. 3. Poor quality reagents.1. Use a stronger base (e.g., NaH in THF, handle with extreme care) or ensure the base is not old/degraded. Ensure an inert atmosphere to prevent thiol oxidation. 2. Increase reaction temperature incrementally (e.g., to 100-110 °C). 3. Use freshly purchased or purified starting materials.
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., disulfide formation). 3. Losses during work-up/purification.1. Increase reaction time. 2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 3. Perform extractions carefully. Optimize the purification method to minimize product loss.
Formation of Dibenzyl Disulfide Oxidation of benzylthiolate, especially if air leaks into the system.Purge the reaction vessel thoroughly with an inert gas before starting and maintain a positive pressure of inert gas throughout the procedure.

Optimization Insights:

  • Solvent Choice: While DMF is effective, other polar aprotic solvents like DMSO can also be used and may accelerate the reaction rate. For a greener approach, polar protic solvents like ethanol can be used, often with a stronger base like potassium hydroxide or sodium ethoxide.

  • Base Selection: The choice of base is critical. Stronger bases like sodium hydride (NaH) can lead to faster reactions at lower temperatures but require strictly anhydrous conditions and greater handling precautions. Carbonates like K₂CO₃ can also be effective, offering a milder alternative.[6]

  • Temperature Control: The reaction rate is temperature-dependent. An optimal temperature balances a reasonable reaction time with the minimization of side products. This should be determined empirically for scale-up operations.

Safety Precautions

  • General: All manipulations must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloroquinoline: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation and direct contact.

  • Benzyl Mercaptan: Acutely toxic and has an extremely potent, unpleasant odor. It is a severe irritant. Use only in a fume hood and consider using a scrubbing solution (e.g., bleach) for any contaminated glassware to neutralize the odor.

  • Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with care.

  • N,N-Dimethylformamide (DMF): An irritant that can be absorbed through the skin. Avoid contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • PrepChem. (n.d.). Synthesis of 2-benzyl-thiazolo[4,5-c]quinoline. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (2020). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.
  • Arnold, W. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1942-1949. Retrieved from PubMed. [Link]

  • Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(10), 4429-4434. Retrieved from PMC. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Journal of Chemical Research. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from Journal of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from Organic Chemistry Portal. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from Slideshare. [Link]

  • ResearchGate. (2022). Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and secondary alcohols. Retrieved from ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from RSC Publishing. [Link]

  • ChemRxiv. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Retrieved from ChemRxiv. [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Benzyl mercaptan. Retrieved from Wikipedia. [Link]

  • PrepChem. (n.d.). Preparation of benzyl mercaptan. Retrieved from PrepChem.com. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. Retrieved from RSC Publishing. [Link]

  • MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). EP0337838A1 - Process for the preparation of benzyl mercaptan.
  • PMC. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from PMC - NIH. [Link]

  • ResearchGate. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation step. Retrieved from ResearchGate. [Link]

  • PubMed. (2022). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag. Retrieved from PubMed. [Link]

  • Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity. Retrieved from Dalal Institute. [Link]

  • ResearchGate. (2022). OPTIMAL CONTROL OF THE ALKYLATION PROCESS REACTORS. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Alkylation of 2-Methylquinoline with Alcohols under Additive-Free Conditions by Al2O3-Supported Pt Catalyst. Retrieved from ResearchGate. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(benzylthio)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the S-alkylation of 2-mercaptoquinoline to produce 2-(benzylthio)quinoline derivatives using microwave (MW) irradiation.

While conventional heating methods for thioether synthesis often require prolonged reflux times (3–8 hours), toxic solvents, and result in moderate yields, the microwave-assisted protocol described herein achieves reaction completion in 5–15 minutes with yields consistently exceeding 90% . This guide emphasizes a "Green Chemistry" approach, utilizing ethanol as a benign solvent and potassium carbonate as a base, making it suitable for medicinal chemistry libraries targeting antimalarial and anticancer pathways.

Scientific Background & Rationale

The Quinoline Scaffold in Medicine

The quinoline pharmacophore is ubiquitous in drug discovery, serving as the core structure for antimalarial drugs (Chloroquine), anticancer agents (Camptothecin derivatives), and broad-spectrum antibiotics (Ciprofloxacin). Specifically, This compound derivatives have gained attention for their ability to inhibit specific tyrosine kinases and their potential as antitubercular agents.

Why Microwave Irradiation?

Microwave synthesis is not merely "faster heating."[1][2][3][4][5] It relies on dielectric heating , where dipoles (such as the polar solvent ethanol and the thiolate intermediate) align with the oscillating electric field. This molecular friction generates internal heat rapidly and uniformly, avoiding the "wall effect" of conventional oil baths.

  • Kinetic Effect: The rapid rise in temperature overcomes the activation energy (

    
    ) barrier almost instantaneously.
    
  • Solvent Efficiency: Polar solvents like ethanol couple efficiently with MW energy (

    
    ), maximizing energy transfer to the reactants.
    

Mechanistic Insight

The synthesis proceeds via a nucleophilic substitution (


) mechanism. A critical factor often overlooked is the thione-thiol tautomerism  of the starting material.
  • Tautomerism: 2-Mercaptoquinoline exists in equilibrium between the thione form (major in solid state) and the thiol form (minor).

  • Activation: The base (

    
    ) deprotonates the thiol form, shifting the equilibrium to generate the highly nucleophilic quinoline-2-thiolate anion .
    
  • Substitution: The thiolate anion attacks the benzylic carbon of the benzyl halide, displacing the halide leaving group.

Visualization: Reaction Mechanism[6][7]

ReactionMechanism Thione 2-Mercaptoquinoline (Thione Form) Thiol Thiol Tautomer Thione->Thiol Tautomerism Anion Thiolate Anion (Nucleophile) Thiol->Anion Deprotonation Base K2CO3 (Base) Base->Anion TS Transition State [SN2] Anion->TS Halide Benzyl Halide (Electrophile) Halide->TS Product This compound (Thioether) TS->Product -HX

Figure 1: Mechanistic pathway showing the activation of 2-mercaptoquinoline via tautomeric shift and base-mediated deprotonation, followed by


 attack.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Mercaptoquinoline (1.0 mmol)

  • Reagent: Benzyl bromide or substituted benzyl chloride (1.1 mmol)

  • Base: Potassium Carbonate (

    
    , 2.0 mmol)
    
  • Solvent: Ethanol (95% or absolute) - Chosen for green profile and high MW absorption.

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are not recommended due to lack of pressure/temp control.[2]

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-compatible pressure vial, dissolve 2-mercaptoquinoline (161 mg, 1 mmol) in 3 mL of Ethanol.

  • Activation: Add

    
     (276 mg, 2 mmol) and stir for 1 minute to ensure dispersion.
    
  • Addition: Add the benzyl halide (1.1 mmol) to the mixture. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor.

    • Mode: Dynamic (Temperature Control)

    • Temperature: 80°C

    • Hold Time: 5–10 minutes (Monitor TLC)

    • Stirring: High (to prevent hot spots)

    • Max Pressure: 200 psi (Safety limit)

  • Quenching: After cooling to <50°C, pour the reaction mixture onto crushed ice (approx. 20g).

  • Isolation: A solid precipitate will form immediately. Stir for 5 minutes. Filter the solid under vacuum.

  • Purification: Wash the solid with cold water (

    
     mL) to remove inorganic salts (
    
    
    
    ). Recrystallize from hot ethanol to obtain pure crystals.
Workflow Visualization

Workflow Step1 1. Mix Reagents (Vial: Thiol + Base + Halide + EtOH) Step2 2. MW Irradiation (80°C, 5-10 min, Stirring) Step1->Step2 Step3 3. Quench (Pour onto Crushed Ice) Step2->Step3 Step4 4. Filtration (Isolate Precipitate) Step3->Step4 Step5 5. Purification (Recrystallize from EtOH) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains using the MW protocol compared to traditional reflux methods reported in literature.

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Reaction Time 3 – 6 Hours5 – 12 Minutes 30x Faster
Solvent DMF / Acetone (High Volume)Ethanol (Low Volume)Greener Profile
Yield 65 – 78%92 – 98% +20-30% Yield
Energy Usage High (Continuous heating)Low (Targeted bursts)Energy Efficient
Purity (Crude) Moderate (Requires chromatography)High (Recrystallization only)Simplified Workup
Critical Parameters & Troubleshooting
  • Solvent Choice: Ethanol is preferred. If solubility is an issue for highly lipophilic derivatives, a 1:1 mixture of Ethanol/DMF can be used, but this complicates the "green" workup.

  • Temperature Control: Do not exceed 100°C. Higher temperatures may cause S-oxidation (sulfoxide formation) or polymerization of the quinoline ring.

  • Base:

    
     is superior to organic bases (like TEA) because it simplifies purification (water wash removes the base) and avoids foul-smelling byproducts.
    

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020). Highlights the general advantages of MW in N-heterocycle synthesis, including yield improvements and kinetic effects.[5][6][7]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC - NIH. (2010). Provides comparative data on reaction times (hours vs. minutes) and yields for similar heterocyclic alkylations.

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI Molecules. (2013). Validates the solvent-free and ethanol-based protocols for heterocycle synthesis under MW conditions.

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists. Chemical Biology & Drug Design. (2022).[8] Establishes the biological importance (antimalarial/anticancer) of the quinoline scaffold.

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis. Journal of Organic Chemistry. (2006). Foundational text on accelerating nucleophilic substitutions (like S-alkylation) using microwave irradiation in aqueous/polar media.

Sources

Application Notes and Protocols for the Crystallization and Purification of 2-(benzylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Purity for 2-(benzylthio)quinoline

This compound is a sulfur-containing heterocyclic compound with a quinoline scaffold, a structure of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, and the introduction of a benzylthio group at the 2-position can modulate these properties, opening avenues for the development of novel therapeutic agents and functional materials.[1][2] The efficacy and safety of such compounds in any application, particularly in drug development, are intrinsically linked to their purity. Uncontrolled impurities can lead to erroneous experimental results, unpredictable biological responses, and potential toxicity. Therefore, robust and reproducible purification and crystallization methods are paramount.

This comprehensive guide provides a detailed exploration of the principles and practical protocols for the purification and crystallization of this compound. The methodologies described herein are designed to be adaptable, allowing researchers to optimize conditions based on the specific impurity profile of their crude product and the desired final purity.

Understanding the Molecule: Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₆H₁₃NS[3][4]
Molecular Weight251.35 g/mol [4]
AppearanceExpected to be a crystalline solid, potentially light yellow to off-white.[5]N/A
PolarityModerately polar due to the presence of nitrogen and sulfur atoms, but also possesses significant non-polar character from the aromatic rings.Inferred
SolubilityExpected to have good solubility in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and hot alcohols like ethanol and methanol. Solubility in non-polar solvents like hexanes and pentane is likely to be lower, especially at room temperature.Inferred

Note: Experimental determination of solubility in a range of solvents is a crucial first step in developing a crystallization protocol.

Purification Strategy: A Multi-faceted Approach

The purification of this compound from a crude reaction mixture typically involves a combination of techniques to remove unreacted starting materials, by-products, and other impurities. The optimal strategy will depend on the nature and quantity of these impurities.

Initial Purification: Extraction and Washing

For crude products obtained from synthesis, a preliminary purification by liquid-liquid extraction is often beneficial. This step aims to remove water-soluble impurities and inorganic salts.

Protocol 1: General Extraction and Washing Procedure

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

    • Water to remove any remaining water-soluble by-products.

    • A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, pre-purified product.

Chromatographic Purification

For challenging separations where impurities have similar polarities to the target compound, column chromatography is a powerful technique.[6]

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel, a common stationary phase for compounds of moderate polarity.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Sample Loading: Dissolve the pre-purified product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Gradually increase the polarity of the eluent to move the compounds down the column. This compound, being moderately polar, will elute from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The Art of Crystallization: Achieving High Purity

Crystallization is a highly effective method for obtaining compounds in a high state of purity. The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.[7]

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile for easy removal from the crystals.

Commonly used solvents for the crystallization of quinoline derivatives include alcohols (ethanol, methanol, isopropanol), acetone, and aqueous mixtures of these solvents.[5][8]

Table for Crystallization Solvent Screening:

Solvent/Solvent SystemRationale
EthanolGood solvating power for many organic molecules at elevated temperatures, with reduced solubility upon cooling.
MethanolSimilar to ethanol, often used for recrystallization.[5]
IsopropanolA slightly less polar alcohol that can offer different solubility characteristics.
Acetone/WaterA polar aprotic solvent that, when mixed with an anti-solvent like water, can induce crystallization.[5][8]
Dichloromethane/HexaneA polar solvent (DCM) to dissolve the compound, followed by the addition of a non-polar anti-solvent (hexane) to induce precipitation.[6]
Ethyl Acetate/HexaneSimilar to the DCM/hexane system, offering a different polarity profile.
Crystallization Methods

1. Cooling Crystallization

This is the most common crystallization technique. It involves dissolving the compound in a suitable solvent at or near its boiling point to create a saturated solution, followed by slow cooling to induce crystallization.

Protocol 3: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the purified this compound in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture with gentle swirling (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, more well-defined crystals.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator (-18 to 4 °C) to maximize the yield of crystals.[5][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-55 °C) to remove any remaining solvent.[5]

2. Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent even at low temperatures. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble, causing it to crystallize out.

Protocol 4: Anti-Solvent Crystallization (e.g., Dichloromethane/Hexane)

  • Dissolution: Dissolve the purified this compound in a minimal amount of dichloromethane at room temperature.

  • Addition of Anti-Solvent: Slowly add hexane dropwise to the solution with gentle swirling. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature, or in a cool place, to allow for the formation of crystals.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 3, using cold hexane for washing the crystals.

Visualization of the Purification and Crystallization Workflow

Purification_Crystallization_Workflow cluster_purification Initial Purification cluster_crystallization Crystallization crude_product Crude this compound extraction Liquid-Liquid Extraction & Washing crude_product->extraction chromatography Column Chromatography (Optional) extraction->chromatography purified_product Purified Product chromatography->purified_product dissolution Dissolution in Hot Solvent purified_product->dissolution cooling Slow Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration final_product Pure Crystalline this compound filtration->final_product

Caption: Workflow for the purification and crystallization of this compound.

Troubleshooting Common Crystallization Issues

IssuePossible CauseSuggested Solution
Oiling out (formation of an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated; cooling is too rapid.Use a lower-boiling point solvent; add a seed crystal; allow for slower cooling; try an anti-solvent crystallization method.
No crystal formation The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration; add an anti-solvent; try a different solvent system.
Poor recovery The compound is too soluble in the cold solvent; insufficient cooling.Use a solvent in which the compound is less soluble at low temperatures; cool for a longer period or at a lower temperature.
Colored crystals Colored impurities are co-crystallizing with the product.Treat the hot solution with activated charcoal before filtration (use with caution as it can adsorb the product as well); perform a preliminary purification step like column chromatography.

Characterization of Purified this compound

The purity of the final crystalline product should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): To confirm the chemical structure and identify any residual impurities.

  • X-ray Diffraction (XRD): Can be used to characterize the crystalline form of the compound.[5][8]

Conclusion

The successful purification and crystallization of this compound are essential for obtaining reliable data in research and ensuring the quality of the compound for drug development. This guide provides a framework of protocols and theoretical considerations to assist scientists in achieving high-purity crystalline material. By systematically applying the principles of extraction, chromatography, and crystallization, and by carefully selecting appropriate solvents and conditions, researchers can confidently prepare this compound suitable for a wide range of applications.

References

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.

  • Purification of Quinoline - Chempedia - LookChem.

  • This compound (C16H13NS) - PubChem.

  • Addressing challenges in the purification of quinoline derivatives - Benchchem.

  • Synthesis of derivatives of quinoline. - SciSpace.

  • Preparation and Properties of Quinoline.

  • 116249-87-7|this compound|BLD Pharm.

  • CN103664892B - The crystallization of quinoline - Google Patents.

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.

  • Synthesis of quinolines - Organic Chemistry Portal.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.

  • 2-(Benzylthio)-6-chloroquinoline | C16H12ClNS | CID 177816609 - PubChem.

  • Quinoline - Wikipedia.

  • This compound-3-carbaldehyde | C17H13NOS | CID 12387693 - PubChem.

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source | Request PDF - ResearchGate.

  • Lecture 12 : Chemical properties of Quinoline. Part-02 - YouTube.

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace.

Sources

Application Note: High-Performance Liquid Chromatography Strategy for the Purity Assessment of 2-(benzylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the HPLC analysis of 2-(benzylthio)quinoline purity.

Abstract & Scope

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of This compound . This molecule features a lipophilic quinoline core linked to a benzyl group via a thioether bridge. The method is designed to separate the parent compound from critical synthetic impurities (e.g., benzyl halides) and oxidative degradation products (sulfoxides/sulfones), which are common in thioether-containing scaffolds.

Chemical Context & Method Rationale

The Analyte
  • Molecule: this compound[1]

  • Properties:

    • Basicity: The quinoline nitrogen is weakly basic (pKa ~4.9). At neutral pH, interaction with residual silanols on silica columns causes severe peak tailing.

    • Hydrophobicity: The presence of two aromatic systems (quinoline + benzyl) confers high lipophilicity (LogP > 4.0), necessitating a strong organic eluent.

    • Reactivity: The thioether linker (-S-) is susceptible to oxidation, forming sulfoxides (R-SO-R') and sulfones (R-SO₂-R'). These are significantly more polar than the parent and must be resolved.

Method Design Logic
  • Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic retention and minimize silanol interactions.

  • Mobile Phase pH: Acidic conditions (pH ~2.5–3.0) are strictly required. This ensures the quinoline nitrogen is fully protonated ($[QH]^+ $), preventing secondary interactions with the stationary phase that lead to peak broadening.

  • Detection: UV detection at 254 nm is standard for the aromatic quinoline system.

Experimental Protocol

Reagents & Materials
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in HPLC-grade Water (pH ~2.5).
    
    • Note: For LC-MS applications, substitute with 0.1% Formic Acid.

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN).

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm particle size.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 4.6mm ID columns.
Injection Volume 10 µLPrevents column overload while ensuring sensitivity.
Column Temp 35°CImproves mass transfer and peak sharpness for hydrophobic analytes.
Detection UV @ 254 nmPrimary absorbance maximum for quinoline ring systems.
Run Time 20 MinutesSufficient to elute highly lipophilic benzyl impurities.
Gradient Program

The gradient is designed to elute polar oxidative impurities early, followed by the main peak, and finally the highly lipophilic synthetic precursors.

Time (min)% Solvent A (Aq)% Solvent B (ACN)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic hold for polar impurities
12.0 1090Linear ramp to elute parent
15.0 1090Wash lipophilic contaminants
15.1 9010Return to initial conditions
20.0 9010Re-equilibration

Visualizing the Analytical Logic

The following diagram illustrates the separation logic and the degradation pathway that this method detects.

G cluster_separation Elution Order (Polarity Based) Sample Crude Sample This compound Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Sulfoxide Impurity 1: Sulfoxide (Polar, Elutes ~3-5 min) Column->Sulfoxide Low Retention Parent Target Analyte (Elutes ~10-12 min) Column->Parent Medium Retention Precursor Impurity 2: Benzyl Halides (Hydrophobic, Elutes >14 min) Column->Precursor High Retention Detector UV Detector (254 nm) Sulfoxide->Detector Parent->Detector Precursor->Detector

Figure 1: Separation logic based on polarity. Oxidized thioethers (sulfoxides) elute first due to increased polarity, while the lipophilic parent compound retains longer.

System Suitability & Troubleshooting

Acceptance Criteria

To ensure data trustworthiness, the system must pass these checks before analyzing unknown samples:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
    • Failure Mode: If

      
      , the mobile phase pH may be too high (insufficient protonation) or the column end-capping is degraded.
      
  • Resolution (

    
    ):  > 2.0 between the parent peak and the nearest impurity (likely the sulfoxide).
    
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Common Issues
  • Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile (strong solvent effect). Solution: Ensure the sample diluent matches the starting mobile phase (10-20% ACN) as closely as solubility permits.

  • Ghost Peaks: Late-eluting peaks in blank runs. Solution: this compound is very hydrophobic. Ensure the gradient "Wash" step (90% B) is long enough to clear the column between runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanism and method development for basic compounds).
  • PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Authoritative source on handling amine tailing in HPLC).
  • European Pharmacopoeia. (2023). General Chapter 2.2.29 Liquid Chromatography. (Standard regulatory framework for system suitability requirements).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-(benzylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-BTQ-001 Status: Open Subject: Overcoming aqueous insolubility and precipitation of 2-(benzylthio)quinoline in biological assays.[1] Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues because This compound is a classic "Brick Dust" molecule. It possesses a high lipophilicity (LogP ~4.0–5.[1]2) and a rigid crystalline structure that resists dissolution in water.[1]

Furthermore, the thioether linker presents a chemical stability risk (oxidation), and the quinoline nitrogen provides a weak basic handle (pKa ~4.9) that is often underutilized.[1]

This guide provides three validated workflows to solubilize this compound, ranked by experimental complexity and biological compatibility.

Physicochemical Profile
PropertyValueImplication for Solubility
LogP (Predicted) ~4.2 – 5.2Highly Lipophilic.[1] Water solubility is negligible (< 1 µg/mL).[1]
pKa (Quinoline N) ~4.9Weak base.[1] Neutral at physiological pH (7.4). Soluble only at pH < 3.[1]0.
Functional Groups Thioether (-S-)Critical Warning: Susceptible to oxidation (sulfoxide formation) by peroxides in low-grade excipients (e.g., PEG400).[1][2]
Classification BCS Class II/IVPermeability limited by solubility.[1]

Method 1: The "Quick Fix" – Kinetic Solubility (DMSO/Buffer)

Best For: In vitro screening, cell-based assays (short duration).[1] Mechanism: Cosolvency.[1][3]

Many researchers fail here because they rely on Thermodynamic Solubility (equilibrium) rather than Kinetic Solubility (precipitation rate).[1] When you dilute a DMSO stock into water, the compound enters a supersaturated state. The goal is to delay precipitation long enough to run the assay.

Protocol: The "Step-Down" Dilution[1]
  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mM. (Sonicate if necessary; the solution should be clear and yellow).[1]

  • Intermediate Dilution: Dilute the stock 1:10 into 100% Ethanol or PEG300 (degassed) to create a 1 mM working solution.

    • Why? Direct dilution into water often causes immediate "crashing out."[1] An intermediate solvent bridge reduces the polarity shock.[1]

  • Final Dilution: Slowly add the 1 mM intermediate to your aqueous media (vortexing rapidly) to reach the final concentration (e.g., 10 µM).

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]

Visualizing the "Crash Out" Risk

kinetic_solubility cluster_process Dilution Process Stock DMSO Stock (10 mM) Mix Mixing Zone (Supersaturation) Stock->Mix Dilution Water Aqueous Buffer (pH 7.4) Water->Mix Precip Precipitation (Crystal Growth) Mix->Precip Slow Mixing or High Conc. Stable Stable Colloid (Assay Ready) Mix->Stable Rapid Vortex + Surfactant

Caption: Kinetic solubility relies on rapid mixing to create a metastable state.[1] Slow mixing leads to immediate crystal growth (precipitation).

Method 2: The "Gold Standard" – Cyclodextrin Complexation

Best For: Animal studies (IP/IV), long-term stability, preventing oxidation.[1] Mechanism: Host-Guest Inclusion Complex.[1]

The quinoline ring fits hydrophobically into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , shielding the hydrophobic benzylthio group from water.[1] This is the most robust method for this molecule.[1]

Protocol: HP-β-CD Formulation[1]
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1]

  • Compound Addition: Add excess this compound powder to the vehicle.

  • Equilibration: Shake/rotate at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]

  • Quantification: Measure concentration via UV-Vis (approx. 254 nm) or HPLC.

Why this works:

  • Solubility Enhancement: Can increase solubility from <1 µg/mL to >100 µg/mL.[1]

  • Stability: The cyclodextrin cavity protects the thioether sulfur from oxidation by dissolved oxygen.

Method 3: pH Manipulation (Salt Formation)

Best For: High-concentration stocks where acidic pH is tolerable.[1] Mechanism: Protonation of the Quinoline Nitrogen.

The quinoline nitrogen has a pKa of ~4.9. To solubilize it as a salt, the pH must be at least 2 units below the pKa (pH < 2.9).

Protocol: In-Situ Mesylate Salt[1]
  • Acid Selection: Use Methanesulfonic acid (MSA).[1] It forms stable salts with lipophilic bases and is less volatile than HCl.[1]

  • Preparation:

    • Dissolve compound in a minimal amount of Ethanol.[1]

    • Add 1.05 equivalents of MSA.[1]

    • Dilute with water.[1]

  • Buffering Warning: If you add this acidic solution to a pH 7.4 buffer, the compound will precipitate immediately as it deprotonates. This method is strictly for storage or specific acidic assays.[1]

Troubleshooting & FAQ

Q1: My sample turned yellow over time. Is it still good?

  • Diagnosis: Likely Oxidation .[1][4]

  • Root Cause: The thioether (-S-) linker is oxidizing to a sulfoxide (-S(=O)-) or sulfone.[1] This is accelerated by light and peroxides found in aged PEG or Tween.[1]

  • Fix:

    • Store solid under Nitrogen/Argon at -20°C.[1]

    • Do not use old PEG400 (it accumulates peroxides).[1] Use "Low Peroxide" grade excipients.

    • Add an antioxidant like Ascorbic Acid (0.1%) or Monothioglycerol to your aqueous buffer.[1]

Q2: The solution is clear, but my cells are dying. Is it the compound?

  • Diagnosis: Solvent Toxicity.[1]

  • Check: Did you exceed 0.5% DMSO?

  • Fix: Switch to the Cyclodextrin (Method 2) protocol. HP-β-CD is generally non-toxic up to high concentrations and eliminates the need for DMSO.[1]

Q3: Can I use PEG400 as a cosolvent?

  • Advisory: Use with extreme caution. PEG400 enhances solubility but frequently contains peroxide impurities that will attack your thioether group.[1] If you must use it, ensure it is analytical grade and fresh.[1]

Decision Matrix: Choosing Your Method

decision_tree Start Start: Define Requirement Conc Target Concentration? Start->Conc High High (> 1 mM) (In vivo / Storage) Conc->High Low Low (< 100 µM) (In vitro / Cell) Conc->Low pH_Tol Is Acidic pH (3.0) Tolerated? High->pH_Tol Method2 Method 2: Cyclodextrin (HP-β-CD) Low->Method2 Sensitive Cells Method1 Method 1: DMSO Cosolvent (< 0.5% Final) Low->Method1 Standard Method3 Method 3: Salt Formation (Mesylate/HCl) pH_Tol->Method3 Yes pH_Tol->Method2 No

Caption: Select the solubilization strategy based on concentration requirements and the biological system's pH tolerance.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link] (Verifying pKa ~4.9).[1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for General Solubility Equation and LogP relationships).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link] (Validation of HP-β-CD for lipophilic drugs).[1]

  • Gaylord Chemical. (2024).[1] DMSO Solubility Data. [Link] (DMSO miscibility and solvent limits).

  • Hovorka, S. W., & Schöneich, C. (2001).[1] Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.[1] (Mechanisms of thioether oxidation).

Sources

Technical Support Center: Preventing Oxidation of 2-(Benzylthio)quinoline

[1]

Executive Summary & Chemical Context[1][2][3]

The synthesis of 2-(benzylthio)quinoline typically involves the nucleophilic displacement of a 2-haloquinoline with benzyl mercaptan or the alkylation of quinoline-2-thione.[1] While the quinoline ring is robust, the thioether (sulfide) linkage is chemically labile.[1]

The Core Problem: Thioethers are highly susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O) .[1] This oxidation is often inadvertent, catalyzed by:

  • Dissolved Oxygen: Present in non-degassed solvents.[1]

  • Peroxides: Found in aged ethereal solvents (THF, Dioxane).[1]

  • Active Surfaces: Acidic silica gel can promote surface-catalyzed oxidation during chromatography.[1]

  • Photocatalysis: Exposure to ambient light can accelerate auto-oxidation.[1]

This guide provides a self-validating workflow to isolate the pure sulfide, preventing the "yellowing" and "oiling out" associated with oxidative degradation.[1]

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a yellow oil, but the literature reports a white solid. What happened?

Diagnosis: You likely have sulfoxide contamination .[1]

  • Mechanism: Pure this compound is typically a white or pale crystalline solid.[1] The sulfoxide derivative is often an oil or a low-melting waxy solid due to the disruption of crystal packing by the polar S=O bond.[1]

  • Verification: Check TLC. The sulfoxide is significantly more polar than the sulfide.[1] If you see a spot with lower

    
     (approx 0.3-0.5 lower in Hex/EtOAc), oxidation has occurred.[1]
    
  • Immediate Fix: If the contamination is minor (<10%), recrystallize from boiling ethanol (degassed).[1] If major, you must repurify using the "Buffered Silica" protocol below.[1]

Q2: I used fresh solvents, but oxidation occurred during the column. Why?

Diagnosis: On-column oxidation caused by acidic silica.[1]

  • Root Cause: Standard silica gel is slightly acidic (pH 6-7).[1] This acidity, combined with the high surface area and adsorbed oxygen, can catalyze the oxidation of electron-rich sulfides.[1]

  • Solution: Passivate the silica.[1] Pre-wash the column with 1-3% Triethylamine (TEA) in hexanes, or add 1% TEA to your mobile phase.[1] This neutralizes active sites and prevents surface-mediated oxidation.[1]

Q3: How can I distinguish between the sulfide, sulfoxide, and sulfone without NMR?

Diagnosis: Use Melting Point (MP) and Polarity as rapid diagnostic tools.[1]

  • Data Insight: Oxidation dramatically increases intermolecular forces (dipole-dipole), raising the melting point of the sulfone, but often lowering the sulfoxide (if it doesn't crystallize well).[1]

Table 1: Physical Property Comparison of Oxidation States

SpeciesStructurePolarity (

)
Melting Point TrendVisual Appearance
Sulfide R-S-R'High (0.7-0.[1]8)Moderate (~82°C)White Crystalline Solid
Sulfoxide R-S(=O)-R'Low (0.2-0.[1]3)Variable (often oil/waxy)Yellow/Orange Oil or Solid
Sulfone R-S(=O)₂-R'Medium (0.4-0.[1]5)High (~160°C)White/Off-White Solid

*Values based on analogous cyclopropyl-quinoline derivatives [1].

Q4: My reaction worked, but the product decomposed during overnight storage.

Diagnosis: Auto-oxidation in solution.[1]

  • Causality: Chlorinated solvents (DCM, Chloroform) dissolve high amounts of oxygen.[1] Leaving the product dissolved in non-degassed DCM overnight is a common error.[1]

  • Protocol: Store the compound only as a dry solid under Argon/Nitrogen at -20°C. If solution storage is necessary, use degassed solvent and seal under inert atmosphere.

Optimized Experimental Protocols

Protocol A: Inert Workup Procedure

Use this standard operating procedure (SOP) to minimize oxygen exposure immediately post-reaction.

  • Quench: If the reaction involved an oxidant or radical initiator, quench with saturated aqueous Sodium Thiosulfate or Sodium Bisulfite (10% w/v).[1] This destroys residual oxidants immediately.[1]

  • Extraction: Use degassed Ethyl Acetate or DCM .[1]

    • Pro-Tip: Sparge solvents with Nitrogen for 15 minutes prior to use.[1]

  • Washing: Wash the organic layer with brine containing 1% Sodium Ascorbate (an antioxidant) if the substrate is extremely sensitive.[1]

  • Drying: Use Anhydrous Sodium Sulfate (

    
    ).[1] Avoid Magnesium Sulfate (
    
    
    ) if it is highly acidic/active, or buffer it.[1]
  • Concentration: Evaporate solvent at <40°C . Do not heat to dryness on a high-vacuum line for extended periods if the bath is hot.[1]

Protocol B: "Buffered Silica" Purification

Use this chromatography method to prevent on-column degradation.

  • Stationary Phase Selection:

    • Best: Neutral Alumina (Activity Grade III).[1]

    • Standard: Silica Gel (60 Å).[1] Requires buffering.

  • Mobile Phase Preparation:

    • Base Solvent: Hexanes / Ethyl Acetate gradient.[1]

    • Additive: Add 1% Triethylamine (TEA) to the Hexanes bottle.

  • Column Pre-treatment:

    • Flush the packed column with 2 column volumes (CV) of the 1% TEA/Hexanes mixture before loading the sample.[1]

    • Why? This deactivates the acidic silanol groups (

      
      ).[1]
      
  • Elution: Run the column briskly. Do not let the sulfide sit on the silica overnight.[1]

Visualizing the Oxidation Pathway

The following diagram illustrates the stepwise oxidation risk and the critical control points (CCP) where intervention is required.

OxidationPathwaycluster_preventionPrevention StrategySulfideTarget ProductThis compound(White Solid)SulfoxideImpurity 1Sulfoxide (S=O)(Yellow Oil/Solid)Sulfide->SulfoxideSlow Oxidation(Storage/Air)Sulfide->SulfoxideFast Oxidation(Peroxides)SulfoneImpurity 2Sulfone (O=S=O)(High MP Solid)Sulfoxide->SulfoneStrong Oxidants(H2O2/Acid)AirDissolved O2Air->SulfidePeroxidesPeroxides(in THF/Ether)Peroxides->SulfideAcidSilicaAcidic Silica(Active Surface)AcidSilica->SulfideCatalyzesDegasDegas SolventsDegas->AirRemovesBufferBuffer Silica(1% TEA)Buffer->AcidSilicaNeutralizes

Figure 1: Oxidation pathway of this compound showing the progression from sulfide to sulfoxide and sulfone, along with critical intervention points (degassing, buffering).

Solvent Compatibility Guide

Solvent choice is the single most controllable variable in preventing oxidation.[1]

SolventRisk LevelIssueMitigation
Tetrahydrofuran (THF) HIGH Forms peroxides rapidly.[1]Test with peroxide strips.[1] Use distilled/inhibitor-free only if fresh.[1]
Diethyl Ether HIGH Forms peroxides.[1]Avoid if possible.[1][2] Use MTBE as a safer alternative.[1]
Dichloromethane (DCM) MEDIUM High

solubility.[1]
Degas thoroughly (sparge with

).[1]
Ethyl Acetate LOW Generally stable.[1]Recommended for extraction.[1][3]
Ethanol LOW Good for recrystallization.[1]Degas to prevent hot oxidation during recrystallization.[1]

References

  • Synthesis and properties of quinoline sulfides/sulfones

    • Patel, N. B., et al. "Synthesis of Ethyl-2-cyclopropyl-4-(substitutedphenylsulfonyl)quinoline-3-carboxylate." ResearchGate. (2014).[1] (Demonstrates the MP difference: Sulfide ~82°C vs Sulfone ~160°C).

  • General Thiol/Sulfide Handling

    • "Thiols and Thioethers: Properties and Key Reactions."[1][4] Master Organic Chemistry. (2015).[1][4]

  • Chromatography of Sensitive Compounds

    • "Troubleshooting LC Separations: Mobile-Phase Additives." Chromatography Online. (2020).[1]

  • Chemical Data & Stability

    • PubChem Compound Summary for 2-(Benzylthio)-7-methoxyquinoline.[1] National Center for Biotechnology Information.[1] [1]

Technical Support Center: 2-(Benzylthio)quinoline NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Analysis & Spectroscopy Support Subject: Troubleshooting NMR Spectra of 2-(Benzylthio)quinoline and Common Impurities Ticket Priority: High (Structural Confirmation Required)

Executive Summary & Triage

User Query: "I synthesized this compound via nucleophilic substitution, but my


H NMR spectrum in CDCl

is messy. There are extra singlets in the aliphatic region and splitting patterns I didn't expect. Is my product pure?"

Scientist’s Response: Synthesis of this compound involves the S-alkylation of 2-mercaptoquinoline (or substitution of 2-chloroquinoline with benzyl mercaptan). The three most common spectral anomalies arise from regioisomerism (N-alkylation) , oxidation (sulfoxide formation) , and disulfide byproducts .

Use the Rapid Diagnostic Table below to identify your issue immediately.

Rapid Diagnostic Table (Solvent: CDCl )
Signal (

ppm)
MultiplicityIntegralDiagnosisAction Required
4.60 - 4.70 Singlet (s)2HTarget Product (S-CH

)
Proceed to full characterization.
5.50 - 5.90 Singlet (s)2HN-Isomer (N-CH

)
Kinetic vs. Thermodynamic control failure. See Module 1.
4.20 - 4.50 AB Quartet (dd)2HSulfoxide (S(=O)-CH

)
Product oxidized. See Module 2.
3.60 - 3.80 Singlet (s)4H*Dibenzyl Disulfide Reagent oxidation. Recrystallize.
~1.7 - 2.0 Triplet (t)1HBenzyl Mercaptan (SH)Unreacted starting material.

Module 1: The Regioselectivity Crisis (S- vs. N-Alkylation)

The Issue: You see a sharp singlet significantly downfield (around 5.5–6.0 ppm) instead of or in addition to the expected peak at 4.6 ppm.

Technical Explanation: 2-Mercaptoquinoline exists in a tautomeric equilibrium between the thiol form (aromatic) and the thione form (amide-like). Under basic conditions, the ambident anion can react at the Sulfur (desired) or the Nitrogen (undesired).

  • S-Alkylation (Target): Forms the thioether. The benzylic protons are shielded by the sulfur atom (

    
     ~4.6 ppm).
    
  • N-Alkylation (Impurity): Forms N-benzyl-2-thioquinolone. The benzylic protons are deshielded by the adjacent nitrogen and the anisotropy of the C=S bond, shifting them downfield to

    
     5.5–6.0 ppm.
    

Visualizing the Pathway:

ReactionPathways SM 2-Mercaptoquinoline (Anion) S_Attack S-Attack (Kinetic Control) SM->S_Attack N_Attack N-Attack (Thermodynamic Risk) SM->N_Attack Prod_S This compound (S-CH2: ~4.6 ppm) S_Attack->Prod_S  Major Product Prod_N N-benzyl-2-thioquinolone (N-CH2: ~5.8 ppm) N_Attack->Prod_N  Impurity

Caption: Divergent alkylation pathways. Hard electrophiles or high temperatures often favor N-alkylation.

Troubleshooting Protocol:

  • Solvent Switch: If using polar aprotic solvents (DMF, DMSO) with hard bases (NaH), N-alkylation increases. Switch to a softer base (

    
    ) in acetone or ethanol to favor S-alkylation.
    
  • HSQC Validation: Run a 2D

    
     HSQC.
    
    • S-CH

      
       carbon typically resonates at 35–40 ppm .
      
    • N-CH

      
       carbon typically resonates at 45–50 ppm .
      

Module 2: Oxidation State Ambiguities

The Issue: The benzylic singlet at 4.6 ppm has disappeared and replaced by a "messy quartet" or two doublets nearby.

Technical Explanation: Sulfur is easily oxidized to a sulfoxide (


) or sulfone  (

).
  • The Chirality Trap: In the sulfoxide, the sulfur atom becomes a chiral center. This makes the two protons on the adjacent benzylic carbon diastereotopic (magnetically non-equivalent). They will not appear as a singlet. Instead, they couple to each other (

    
     geminal coupling), creating an AB system  (two "roofing" doublets).
    
  • The Sulfone: In the sulfone, the sulfur is achiral (tetrahedral symmetry restored). The protons return to a singlet but are shifted downfield due to the strong electron-withdrawing nature of the sulfone group.

Spectral Comparison:

SpeciesStructureBenzylic Signal ShapeChemical Shift Trend
Sulfide Ar-S-CH

-Ph
Singlet (s)Baseline (

4.6)
Sulfoxide Ar-S(=O)-CH

-Ph
AB Quartet (

Hz)
Shifted (

4.3 - 4.5)
Sulfone Ar-SO

-CH

-Ph
Singlet (s)Downfield (

> 4.8)

Module 3: Common Contaminants & Solvents

The Issue: "I have extra aromatic peaks and a singlet around 3.7 ppm."

Analysis:

  • Dibenzyl Disulfide: If you used benzyl mercaptan, it oxidizes in air to form the disulfide. The CH

    
     of the disulfide is significantly shielded compared to the quinoline product (typically 
    
    
    
    3.6 – 3.8 ppm).
  • Residual Solvents: Common solvents used in this synthesis (EtOAc, DCM) have characteristic peaks.

Visual Troubleshooting Guide:

TroubleshootingTree Start Start: Analyze Aliphatic Region Check_46 Is there a singlet at ~4.6 ppm? Start->Check_46 Check_Split Is the peak split (AB system)? Check_46->Check_Split No/Mixed Result_Pure Likely Pure Product Check_46->Result_Pure Yes Check_Downfield Is there a peak > 5.5 ppm? Check_Split->Check_Downfield No Result_Ox Impurity: Sulfoxide Check_Split->Result_Ox Yes Result_N Impurity: N-Isomer Check_Downfield->Result_N Yes Result_Disulfide Impurity: Disulfide (Check ~3.7 ppm) Check_Downfield->Result_Disulfide No (Check 3.7)

Caption: Decision tree for identifying primary impurities in thioquinoline synthesis.

Experimental Protocols

Standard qNMR Acquisition Parameters

To quantify these impurities (e.g., % mole of N-isomer vs S-isomer), use these settings to ensure accurate integration.

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.
    
  • Relaxation Delay (

    
    ):  Set to > 30 seconds .
    
    • Reasoning: Benzylic protons and aromatic protons have different

      
       relaxation times. A short delay will under-integrate the aromatic protons relative to the aliphatic ones, skewing purity calculations.
      
  • Pulse Angle: 90°.

  • Scans (ns): Minimum 16 (for S/N > 200).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) and accurate phasing. Do not use blind automatic baseline correction if peaks are broad.

Differentiation Experiment (D O Shake)

If you suspect unreacted 2-mercaptoquinoline (which has an N-H proton in thione form):

  • Acquire standard

    
    H spectrum.[1]
    
  • Add 1-2 drops of D

    
    O to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: If a broad singlet (usually >9 ppm) disappears, it is an exchangeable N-H or S-H proton from the starting material.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Reference for Thione-Thiol tautomerism in quinolines).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics.

Sources

Validation & Comparative

A Comparative Analysis of Antimalarial Efficacy: The Established Benchmark Chloroquine versus the Exploratory Compound 2-(benzylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimalarial agents to combat the ever-evolving resistance of Plasmodium falciparum, a thorough evaluation of new chemical entities against established therapeutics is paramount. This guide provides a detailed comparative analysis of the renowned antimalarial drug, Chloroquine, and a lesser-explored derivative, 2-(benzylthio)quinoline. While Chloroquine serves as a well-documented benchmark with decades of clinical use and extensive research, this compound represents a structurally distinct quinoline derivative whose antimalarial potential remains largely uncharacterized in publicly available literature. This document aims to juxtapose the known efficacy of Chloroquine with a theoretical efficacy profile for this compound, extrapolated from structure-activity relationship (SAR) studies of related quinoline compounds.

Chloroquine: The Gold Standard and Its Fading Glory

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial chemotherapy for over 70 years.[1] Its affordability and rapid action against the blood stages of Plasmodium species made it the drug of choice for both treatment and prophylaxis.[2]

Mechanism of Action

The primary mechanism of Chloroquine's antimalarial action is the disruption of heme detoxification in the parasite's digestive vacuole.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic digestive vacuole and interferes with this polymerization process. The resulting accumulation of free heme leads to oxidative stress and parasite death.[3]

Antimalarial Efficacy of Chloroquine

The efficacy of Chloroquine is highly dependent on the geographic origin and resistance profile of the Plasmodium falciparum strain.

Parameter Chloroquine-Sensitive Strains (e.g., 3D7) Chloroquine-Resistant Strains (e.g., K1, W2)
In Vitro IC50 *Low nanomolar range (typically < 30 nM)High nanomolar to micromolar range (> 100 nM)
In Vivo Efficacy Highly effective in murine models and humansReduced or no efficacy

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The emergence and spread of Chloroquine-resistant P. falciparum has severely limited its clinical utility in many parts of the world.[4] Resistance is primarily associated with mutations in the parasite's chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the digestive vacuole.[4]

This compound: An Uncharted Territory in Antimalarial Research

In stark contrast to the wealth of data on Chloroquine, this compound remains a largely unexplored molecule in the context of antimalarial drug discovery. No direct experimental data on its in vitro antiplasmodial activity or in vivo efficacy is readily available in the scientific literature. However, by examining the structure-activity relationships of related quinoline derivatives, we can formulate a hypothesis regarding its potential efficacy.

A Theoretical Efficacy Profile Based on Structure-Activity Relationships

The antimalarial activity of quinoline derivatives is heavily influenced by the nature and position of substituents on the quinoline ring.[2][5]

  • Substitution at the 2-position vs. 4-position: The most successful quinoline antimalarials, including Chloroquine and Amodiaquine, are 4-aminoquinolines.[2] Substitution at the 4-position with a basic aminoalkyl side chain is a critical determinant of antimalarial activity, facilitating drug accumulation in the parasite's acidic food vacuole.[1] In contrast, substitutions at the 2-position have yielded compounds with a wider range of biological activities, but a less consistent and generally less potent antimalarial profile compared to their 4-substituted counterparts.

  • The Thioether Linkage: The presence of a sulfur atom in the form of a thioether at the 2-position introduces a different electronic and steric profile compared to the amino group in Chloroquine. While some sulfur-containing heterocyclic compounds have shown antimalarial activity, the specific contribution of a benzylthio group at the 2-position of a quinoline core is not well-defined.

  • Potential for a Different Mechanism of Action: Given its structural divergence from the classic 4-aminoquinolines, it is plausible that this compound, if active, may not share the same primary mechanism of action as Chloroquine. Its activity might not be dependent on accumulation in the digestive vacuole and inhibition of hemozoin formation. Alternative mechanisms, such as enzyme inhibition, could be at play.

Hypothetical Efficacy: Based on the available SAR data for quinoline derivatives, it is hypothesized that this compound is likely to exhibit significantly lower antiplasmodial potency than Chloroquine against sensitive strains. Its efficacy against resistant strains is entirely unknown and would depend on its mechanism of action and susceptibility to existing resistance mechanisms.

Experimental Methodologies for Comparative Efficacy Assessment

To empirically determine the antimalarial efficacy of this compound and directly compare it to Chloroquine, a series of standardized in vitro and in vivo assays would be required.

In Vitro Antiplasmodial Activity Assessment

The initial step in evaluating a novel compound's antimalarial potential is to determine its in vitro activity against P. falciparum. The SYBR Green I-based fluorescence assay is a widely used and reliable method for this purpose.

Step-by-Step Protocol for SYBR Green I-based Assay:

  • Parasite Culture: Maintain asynchronous cultures of both Chloroquine-sensitive (e.g., 3D7) and Chloroquine-resistant (e.g., K1) strains of P. falciparum in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare stock solutions of this compound and Chloroquine in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in culture medium.

  • Assay Plate Preparation: Add the drug dilutions to a 96-well microplate.

  • Parasite Addition: Add parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) to each well. Include positive (parasitized red blood cells without drug) and negative (non-parasitized red blood cells) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.

InVitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P_Culture Parasite Culture (CQ-S & CQ-R strains) Plating Plate Drugs and Parasitized Erythrocytes P_Culture->Plating D_Prep Drug Dilution Series (Test Compound & Chloroquine) D_Prep->Plating Incubation Incubate for 72h (37°C, controlled atmosphere) Plating->Incubation Lysis_Stain Lysis and Staining (SYBR Green I) Incubation->Lysis_Stain Fluorescence Measure Fluorescence Lysis_Stain->Fluorescence IC50_Calc Calculate IC50 Values Fluorescence->IC50_Calc

Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.

In Vivo Antimalarial Efficacy Assessment

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism. The murine malaria model is the standard for preclinical in vivo testing.

Step-by-Step Protocol for the 4-Day Suppressive Test (Peter's Test):

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment Groups: Divide the mice into groups: a negative control group (vehicle only), a positive control group (Chloroquine), and several test groups receiving different doses of this compound.

  • Drug Administration: Administer the drugs orally or via the desired route once daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Monitoring: On day 5, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasite suppression for each group compared to the negative control group.

InVivo_Assay_Workflow Infection Inoculate Mice with P. berghei (Day 0) Grouping Randomize into Treatment Groups (Vehicle, Chloroquine, Test Compound) Infection->Grouping Treatment Daily Drug Administration (Days 0, 1, 2, 3) Grouping->Treatment Monitoring Monitor Parasitemia (Giemsa-stained blood smears, Day 4) Treatment->Monitoring Analysis Calculate Percent Parasite Suppression Monitoring->Analysis

Caption: Workflow for the in vivo 4-day suppressive test in a murine malaria model.

Conclusion

The comparison between Chloroquine and this compound is a tale of two vastly different stages in the drug discovery pipeline. Chloroquine, the seasoned veteran, provides a rich history of clinical efficacy, a well-understood mechanism of action, and a clear profile of resistance. Its performance data serves as a critical yardstick for any new antimalarial candidate.

This compound, on the other hand, represents the nascent stage of exploration. While its chemical structure is a departure from the classic 4-aminoquinoline scaffold, this also means that its potential as an antimalarial is entirely speculative without empirical data. Based on established structure-activity relationships, it is unlikely to possess the high potency of Chloroquine against sensitive malaria parasites. However, the possibility of a novel mechanism of action cannot be discounted and warrants investigation.

For researchers and drug development professionals, the path forward is clear. The robust and well-established experimental protocols outlined in this guide should be employed to determine the in vitro and in vivo efficacy of this compound. Only through such rigorous, data-driven evaluation can its true potential as a novel antimalarial agent be ascertained and an informed comparison with the likes of Chloroquine be made.

References

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770–776.
  • Rosenthal, P. J. (2001). Antimalarial chemotherapy: mechanisms of action, resistance, and new directions in drug discovery. Annual review of pharmacology and toxicology, 41, 61-88.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87.
  • World Health Organization. (2021). World malaria report 2021.
  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular mechanism of action of artemisinin--the debate continues. Molecules (Basel, Switzerland), 15(3), 1705–1721.
  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Antimalarials from nature. Bioorganic & medicinal chemistry, 18(19), 6776–6803.
  • Hyde, J. E. (2007). Drug-resistant malaria--an insight. FEBS journal, 274(18), 4689–4698.
  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2022, March 25). YouTube. Retrieved from [Link]

Sources

Reproducing Published Synthesis Yields for 2-(Benzylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical comparison of published synthetic routes for 2-(benzylthio)quinoline , designed for researchers requiring high-fidelity reproduction of reported yields.

A Comparative Technical Guide

Executive Summary

Analysis of current literature identifies two primary retrosynthetic disconnections for this compound:

  • S-Alkylation (Method A): Nucleophilic attack of quinoline-2-thiol on benzyl bromide.

  • Nucleophilic Aromatic Substitution (Method B): Displacement of 2-chloroquinoline by benzyl mercaptan.

Verdict: Method A is the superior protocol for reproducibility and yield (97%), operating under milder conditions (Room Temperature) compared to Method B, which often requires thermal activation to overcome the activation energy of the SNAr pathway.

Comparative Analysis of Synthetic Routes

MetricMethod A: S-Alkylation (Recommended)Method B: SNAr Displacement
Precursors 2-Mercaptoquinoline + Benzyl Bromide2-Chloroquinoline + Benzyl Mercaptan
Published Yield 97% [1]80–88% [2,3]
Conditions K₂CO₃, DMF, Room Temp, 14 hNaH or K₂CO₃, DMF/EtOH, Reflux, 4–12 h
Atom Economy High (HBr byproduct scavenged)Moderate (HCl byproduct scavenged)
Purification Simple precipitation/filtration often sufficientChromatography frequently required
Odor/Safety Mild (Solid thiol precursor)High (Volatile, stench liquid thiol)

PART 1: The "Gold Standard" Protocol (Method A)

Source: Adapted from Das et al., 2023 [1].

Reaction Logic

This method utilizes the high nucleophilicity of the sulfur atom in 2-mercaptoquinoline (which exists in tautomeric equilibrium with quinoline-2-thione). The base deprotonates the thiol/thione, generating a powerful thiolate nucleophile that attacks the soft electrophilic center of benzyl bromide via an SN2 mechanism.

Experimental Protocol
  • Scale: 1.0 mmol equivalent.

  • Reagents:

    • 2-Mercaptoquinoline (1.0 equiv)

    • Benzyl bromide (1.03 equiv)[1]

    • Potassium carbonate (K₂CO₃) (2.5 equiv)[1]

    • N,N-Dimethylformamide (DMF) (anhydrous, 5 mL/mmol)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2-mercaptoquinoline and anhydrous DMF. Add K₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of the yellow thiolate anion).

  • Addition: Add benzyl bromide dropwise over 5 minutes. The slight excess (1.03 equiv) ensures complete consumption of the limiting heterocyclic reagent.

  • Reaction: Stir the mixture at RT for 14 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting thiol spot (polar) should disappear, replaced by the non-polar thioether product.

  • Workup: Pour the reaction mixture into crushed ice-water (approx. 10x reaction volume). Stir vigorously for 30 minutes.

  • Isolation: The product typically precipitates as a solid. Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

    • Note: If an oil forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from ethanol is usually sufficient if purity <95%.

Critical Control Points
  • Moisture: While SN2 is robust, water can compete as a nucleophile or solvate the carbonate, reducing basicity. Use anhydrous DMF.

  • Stoichiometry: Avoid large excesses of benzyl bromide to prevent alkylation of the ring nitrogen (N-alkylation vs S-alkylation), although S-alkylation is kinetically favored in this system.

PART 2: The Alternative Protocol (Method B)

Source: General SNAr methodology for 2-haloquinolines [2,4].

Reaction Logic

This route relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3][4] The nitrogen atom in the quinoline ring acts as an electron sink (similar to the nitro group in benzene derivatives), activating the C-2 position for nucleophilic attack by the benzyl thiolate.

Experimental Protocol
  • Reagents:

    • 2-Chloroquinoline (1.0 equiv)

    • Benzyl mercaptan (1.1 equiv)

    • Sodium Hydride (NaH) (1.2 equiv) or Cs₂CO₃

    • DMF or DMSO

Step-by-Step Workflow:

  • Thiolate Formation: In a dry flask under inert atmosphere (N₂/Ar), suspend NaH in dry DMF. Cool to 0°C. Add benzyl mercaptan dropwise (Caution: H₂ evolution). Stir for 30 mins.

  • Coupling: Add 2-chloroquinoline (dissolved in minimum DMF) to the thiolate solution.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours.

    • Why Heat? Chloride is a poorer leaving group than bromide, and the aromatic ring requires thermal energy to reach the transition state (Meisenheimer complex).

  • Workup: Quench with water, extract with EtOAc, and wash with 1M NaOH (to remove unreacted smelly mercaptan).

Why Yields Vary (Troubleshooting)
  • Oxidation: Benzyl mercaptan easily oxidizes to dibenzyl disulfide (inert byproduct) in the presence of air, lowering the effective nucleophile concentration.

  • Competition: At high temperatures, hydrolysis of the chloro-quinoline to 2-hydroxyquinoline (carbostyril) can occur if the solvent is "wet".

PART 3: Mechanistic Visualization

The following diagram contrasts the kinetic pathways of both methods. Note the direct displacement in Method A versus the addition-elimination requirement in Method B.

ReactionPathways cluster_MethodA Method A: S-Alkylation (Recommended) cluster_MethodB Method B: SNAr Substitution M1_Start 2-Mercaptoquinoline (Nucleophile) M1_Inter Thiolate Anion (High HOMO) M1_Start->M1_Inter K2CO3, DMF M1_TS SN2 Transition State (Concerted) M1_Inter->M1_TS + Benzyl Bromide M1_Prod This compound (97% Yield) M1_TS->M1_Prod - KBr M2_Start 2-Chloroquinoline (Electrophile) M2_Complex Meisenheimer Complex (Anionic Intermediate) M2_Start->M2_Complex + M2_Nu (Requires Heat) M2_Nu Benzyl Thiolate M2_Prod This compound (80-88% Yield) M2_Complex->M2_Prod Elimination of Cl-

Figure 1: Mechanistic comparison showing the concerted SN2 pathway of Method A (top) vs. the stepwise SNAr pathway of Method B (bottom).

References

  • Das, N., et al. (2023).[1] "Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design." ResearchGate / Arkivoc. (Method A source: 97% yield reported in experimental section for compound synthesis).[1]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016).[5] "2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications." Journal of Chemistry. (Review of 2-chloroquinoline reactivity and S-alkylation yields).

  • Massoud, M. A. M., et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." Arkivoc. (Detailed reaction conditions for SNAr on quinoline systems).

  • Chemistry Steps. (2024). "Nucleophilic Aromatic Substitution Mechanisms." (Foundational theory for Method B).

Sources

A Senior Application Scientist's Guide to the Spectral Comparison of 2-(benzylthio)quinoline and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Identification in Drug Discovery

In the landscape of drug development, understanding a compound's metabolic fate is not merely an academic exercise; it is a cornerstone of establishing its safety and efficacy profile. The biotransformation of a parent drug into its metabolites can dramatically alter its pharmacological activity, toxicity, and pharmacokinetic properties. One of the most common metabolic pathways for sulfur-containing xenobiotics is oxidation. This guide provides an in-depth spectral comparison of a model thioether, 2-(benzylthio)quinoline, and its primary oxidative metabolite, 2-(benzylsulfinyl)quinoline (the corresponding sulfoxide).

For researchers in drug metabolism and pharmacokinetics (DMPK), the ability to distinguish between a parent compound and its metabolites is paramount. This requires a robust, multi-faceted analytical approach. Here, we will dissect the spectral signatures of these two compounds using a suite of standard spectroscopic techniques: UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our focus will be on the causality behind the observed spectral changes, providing the logical framework necessary for confident structural elucidation.[1][2][3]

The Metabolic Transformation: From Thioether to Sulfoxide

The primary metabolic conversion we are investigating is the S-oxidation of the thioether linkage in this compound. This reaction is typically catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes in the liver. The addition of a single oxygen atom to the sulfur atom creates a sulfoxide, a new functional group that significantly alters the molecule's electronic and steric properties.

G Parent This compound (Thioether) Enzymes CYP450 / FMO [O] Parent->Enzymes S-Oxidation Metabolite 2-(benzylsulfinyl)quinoline (Sulfoxide) Enzymes->Metabolite

Caption: Metabolic pathway of this compound to its sulfoxide metabolite.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Environment

Expertise & Causality

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The quinoline ring system contains extensive π-conjugation, leading to characteristic absorption bands. The sulfur atom in the thioether acts as an auxochrome, influencing the electronic transitions of the quinoline chromophore. Upon oxidation to a sulfoxide, the sulfur atom's electronic character changes. The S=O group can alter the energy of the π-system's molecular orbitals, often resulting in a shift in the maximum absorption wavelength (λmax).[4][5] This shift, whether hypsochromic (to shorter wavelength) or bathochromic (to longer wavelength), provides the first clue of a structural modification.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare 1 x 10⁻⁵ M solutions of this compound and its suspected metabolite separately in spectroscopic grade ethanol. Prepare a blank using the same solvent.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using the ethanol blank in both the reference and sample cuvettes.

  • Data Acquisition: Scan the samples from 400 nm down to 200 nm.

  • Data Processing: Identify the λmax values and their corresponding absorbance for each compound.

Comparative UV-Vis Data
CompoundExpected λmax (nm)Interpretation
This compound ~280 nm, ~315 nmCharacteristic π→π* transitions of the conjugated quinoline system.
2-(benzylsulfinyl)quinoline ~275 nm, ~310 nmA slight hypsochromic (blue) shift is expected due to the electronic influence of the S=O group.

Note: The exact λmax values can vary depending on the solvent used.[4][6]

Infrared (IR) Spectroscopy: The Definitive Functional Group Signature

Expertise & Causality

IR spectroscopy is arguably the most definitive technique for identifying the conversion of a thioether to a sulfoxide. This method probes the vibrational frequencies of chemical bonds. While the spectra of both compounds will share similarities due to the common quinoline and benzyl moieties (e.g., aromatic C-H and C=C stretches), the sulfoxide possesses a unique, strong absorption band corresponding to the S=O bond stretch. The absence of this band in the parent compound and its clear presence in the metabolite provides unequivocal evidence of the oxidation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If the sample is an oil, a thin film can be applied.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the major peaks.

Comparative IR Data
Functional GroupThis compound (cm⁻¹)2-(benzylsulfinyl)quinoline (cm⁻¹)Key Observation
Aromatic C-H Stretch3100-30003100-3000Present in both
Aromatic C=C Stretch1600-14501600-1450Present in both
S=O Stretch Absent ~1050 (Strong) Definitive marker for the sulfoxide metabolite
C-S Stretch~700-600 (Weak)~700-600 (Weak)Often weak and difficult to assign definitively

Note: The S=O stretching frequency is a powerful diagnostic tool for identifying sulfoxides.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structural Changes

Expertise & Causality

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The oxidation of the electron-donating thioether to the more electron-withdrawing sulfoxide group induces significant changes in the local electronic environment. This deshields adjacent nuclei, causing their corresponding signals to shift to a higher frequency (downfield) in the NMR spectrum. The methylene protons (-CH₂-) adjacent to the sulfur are the most informative reporters of this transformation.

Furthermore, the sulfoxide sulfur atom is a stereocenter. This makes the adjacent methylene protons diastereotopic, meaning they are chemically non-equivalent. In the parent thioether, these two protons are equivalent and appear as a simple singlet. In the sulfoxide, they are expected to appear as two distinct signals that split each other, often resulting in a complex pattern known as an AB quartet.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Shim the magnetic field to ensure high resolution.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the signals and identify their multiplicities and coupling constants.

Comparative ¹H NMR Data (Expected values in CDCl₃)
Proton AssignmentThis compound (δ, ppm)2-(benzylsulfinyl)quinoline (δ, ppm)Key Observation
Quinoline Protons8.1 - 7.48.2 - 7.5Minor downfield shifts
Benzyl Aromatic7.3 - 7.27.3 - 7.2Minimal change
-S-CH₂- ~4.5 (singlet, 2H) ~4.3 and ~4.6 (AB quartet, 2H) Significant downfield shift and change in multiplicity

Note: The change from a singlet to an AB quartet for the methylene protons is a classic indicator of oxidation at the adjacent sulfur atom.[10][11]

Mass Spectrometry (MS): Confirming the Mass Change

Expertise & Causality

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. The metabolic oxidation of sulfur introduces one oxygen atom, resulting in a predictable mass increase of 15.9949 Da. This precise mass change is a primary and highly reliable indicator of sulfoxide formation. Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing fragmentation patterns, which will differ between the parent and the metabolite due to the presence of the S=O group.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare 1 µg/mL solutions of the compounds in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Chromatography: Inject the sample onto a C18 HPLC column to separate it from any impurities.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire full scan MS data to determine the accurate mass of the molecular ion ([M+H]⁺). Acquire MS/MS data by fragmenting the molecular ion to observe characteristic product ions.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Benzylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(Benzylthio)quinoline (CAS: 10468-19-6) represents a "privileged scaffold" in medicinal chemistry, often utilized in the synthesis of antimalarial, antiviral, and anticancer agents. However, its dual-nature structure combines the genotoxic potential of the quinoline ring with the olfactory hazards and sensitization risks of the benzylthio ether moiety .

Handling this compound requires a shift from standard "compliance-based" safety to "risk-based" containment. This guide outlines a zero-exposure workflow designed to protect both the operator’s health and the laboratory’s environment.[1]

Hazard Identification & Risk Assessment

We treat this compound as a high-hazard sensitizer with potential mutagenic properties.

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity Harmful if swallowed or absorbed through skin.[2]Quinoline derivatives can penetrate the skin barrier, leading to systemic toxicity.
Genotoxicity Suspected Mutagen (Category 2).[2][3]The quinoline core is an intercalating agent; potential for DNA damage exists upon chronic exposure.
Sensitization Skin and Respiratory Sensitizer.The benzylthio group can act as a hapten, triggering immune responses (allergic dermatitis) after repeated low-level contact.
Olfactory High Stench Potency.Thioethers have low odor thresholds (ppb range). Poor handling can contaminate facility HVAC systems.
Personal Protective Equipment (PPE) Architecture
A. Dermal Protection (The "Double-Shell" Protocol)

Standard nitrile gloves are insufficient for prolonged contact with quinolines in solution, as permeation breakthrough can occur in <30 minutes.

  • Inner Layer (Chemical Barrier): Laminate Film (e.g., Ansell Barrier® or Silver Shield®) .

    • Why: These 5-layer laminates offer >480 min breakthrough time against aromatics and sulfur compounds.

  • Outer Layer (Mechanical Protection): High-Grip Nitrile (minimum 5 mil) .

    • Why: Laminates are slippery and offer poor dexterity. The outer nitrile glove provides grip and protects the inner liner from tears.

  • Body: Tyvek® lab coat or sleeve covers are mandatory to bridge the gap between glove and cuff.

B. Respiratory Protection[4]
  • Primary Control: All work must be performed in a certified chemical fume hood.[5]

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Combination Cartridges (OV/P100) .

    • OV (Organic Vapor): Adsorbs the thioether odor and quinoline vapors.

    • P100 (HEPA): Captures particulates if handling the solid powder.

C. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Weighing Weighing Amount? Solid->Weighing Glove_Rec3 CRITICAL PPE: Silver Shield® Liner + Nitrile Outer + Tyvek Sleeves Solution->Glove_Rec3 Small_Scale < 100 mg Weighing->Small_Scale Large_Scale > 100 mg Weighing->Large_Scale Glove_Rec1 PPE: Double Nitrile Gloves + Fume Hood Small_Scale->Glove_Rec1 Glove_Rec2 PPE: Laminate Liner + Nitrile Outer + Static Control Large_Scale->Glove_Rec2 caption Figure 1: Risk-Based PPE Selection Matrix. Note the escalation to Laminate liners for solutions.

Operational Workflow: The "Zero-Odor" Protocol
Step 1: Preparation (The Bleach Trap)

Before opening the vial, prepare the oxidation station to neutralize odors immediately.

  • Prepare Oxidant: Mix 10% Sodium Hypochlorite (Bleach) with water (1:10 ratio). Do not acidify.

  • Soak Station: Place a large beaker of this solution in the fume hood.

  • Solid Waste Bag: Have a double-ziplock bag ready inside the hood.

Step 2: Weighing & Handling
  • Static Control: Use an antistatic gun on the spatula and weighing boat. Thio-quinolines can be "sticky" or fly away due to static, increasing contamination risk.

  • Transfer: Weigh inside the hood. If the balance is outside, use a secondary containment vessel (e.g., a screw-top jar) to transport the weighed solid. Never walk through the lab with an open weigh boat of this compound.

Step 3: Reaction & Cleanup[6]
  • Immediate Rinse: Immediately after dispensing the chemical, submerge the spatula and weigh boat into the Bleach Soak Station .

  • Oxidation Time: Allow contaminated tools to soak for 30 minutes. The hypochlorite oxidizes the sulfide to a sulfoxide/sulfone (odorless) and degrades the quinoline ring structure.

  • Wipe Down: Wipe the work surface with a 10% bleach solution, followed by water (to prevent corrosion of the hood surface).

Disposal & Waste Management

Do not dispose of this compound in standard organic waste streams without pretreatment, as the stench can permeate plastic drums.

Disposal Logic Flow

Waste_Disposal Source Contaminated Waste Type Waste Type? Source->Type Liquid Liquid Mother Liquor Type->Liquid Solid_Waste Gloves / Paper / Septa Type->Solid_Waste Glassware Glassware / Spatulas Type->Glassware Bleach_Treat Oxidation Step: Soak in 10% Bleach (1 hr) Liquid->Bleach_Treat Segregate Segregate: Double Bag (Ziplock) Solid_Waste->Segregate Glassware->Bleach_Treat Wash Wash with Acetone/Water Bleach_Treat->Wash Final_Liq Disposal: High-Hazard Organic Waste (Label: 'Stench + Oxidized') Bleach_Treat->Final_Liq After Quench Final_Sol Disposal: Solid Hazardous Waste (Label: 'Stench') Segregate->Final_Sol caption Figure 2: Waste Stream Segregation and Deodorization Protocol.

Emergency Response
  • Skin Contact: Do not use ethanol or solvents (enhances absorption). Wash immediately with soap and water for 15 minutes.

  • Spill (Solid): Cover with wet paper towels (to prevent dust), then wipe up with 10% bleach.

  • Spill (Liquid): Cover with vermiculite or spill pads. Place used pads into a jar, add bleach to the jar, and seal.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.G: Working with Chemicals with High Chronic Toxicity. Retrieved from [Link]

  • University of Washington, EH&S. Stench Chemicals (Thiols) Standard Operating Procedure. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.